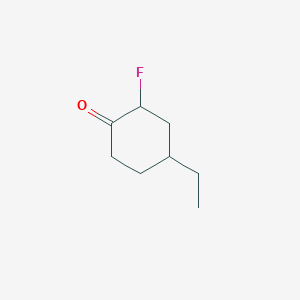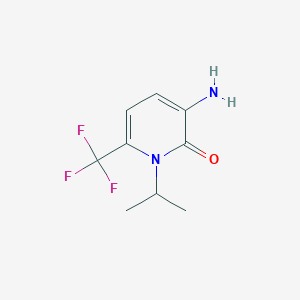![molecular formula C10H8O3S B13169206 2-[5-(Thiophen-2-yl)furan-2-yl]acetic acid](/img/structure/B13169206.png)
2-[5-(Thiophen-2-yl)furan-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(Thiophen-2-yl)furan-2-yl]acetic acid is an organic compound that features both thiophene and furan rings. These heterocyclic structures are known for their aromatic properties and are commonly found in various biologically active molecules. The compound’s unique structure makes it a subject of interest in multiple fields, including medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Thiophen-2-yl)furan-2-yl]acetic acid typically involves the formation of the furan and thiophene rings followed by their coupling. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a thiophene boronic acid with a furan halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale operations.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[5-(Thiophen-2-yl)furan-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can target the furan ring, leading to the formation of dihydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrofuran derivatives, and various substituted thiophene compounds .
Applications De Recherche Scientifique
2-[5-(Thiophen-2-yl)furan-2-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is utilized in the development of organic semiconductors and other advanced materials
Mécanisme D'action
The mechanism of action of 2-[5-(Thiophen-2-yl)furan-2-yl]acetic acid largely depends on its derivatives and the specific biological targets. Generally, the compound can interact with various enzymes and receptors, modulating their activity. For instance, its anti-inflammatory effects may involve the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
- Thiophene-2-carboxylic acid
- Furan-2-carboxylic acid
- 2-(Thiophen-2-yl)acetic acid
Comparison: Compared to these similar compounds, 2-[5-(Thiophen-2-yl)furan-2-yl]acetic acid is unique due to the presence of both thiophene and furan rings. This dual-ring structure provides enhanced aromatic stability and allows for a broader range of chemical modifications and applications .
Propriétés
Formule moléculaire |
C10H8O3S |
|---|---|
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
2-(5-thiophen-2-ylfuran-2-yl)acetic acid |
InChI |
InChI=1S/C10H8O3S/c11-10(12)6-7-3-4-8(13-7)9-2-1-5-14-9/h1-5H,6H2,(H,11,12) |
Clé InChI |
YOLXEINPQBNDGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC=C(O2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


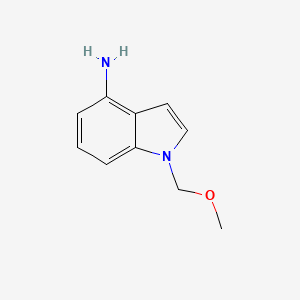
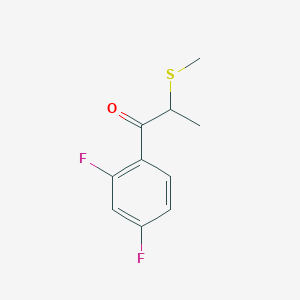
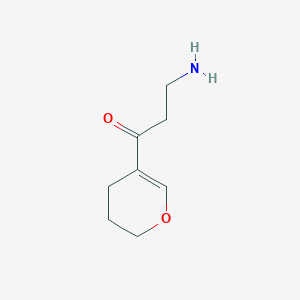
![3,3,3-trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13169139.png)

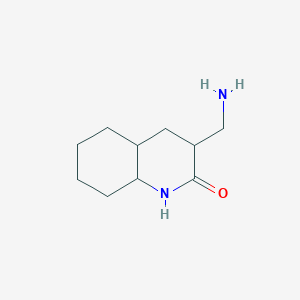

![3-[(Furan-3-yl)methyl]azetidine](/img/structure/B13169155.png)

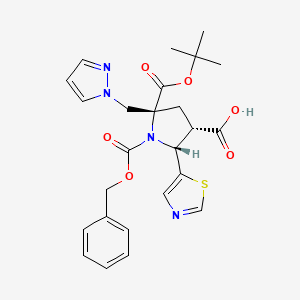
![1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL](/img/structure/B13169162.png)
![3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B13169182.png)
